molecular formula C16H17Cl2N3O2S B2460577 (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1421484-56-1

(2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2460577
CAS No.: 1421484-56-1
M. Wt: 386.29
InChI Key: ZGOSBLPDKQHKIF-UHFFFAOYSA-N
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Description

(2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a morpholino group, a dichlorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dichlorophenylmorpholine intermediate. This can be achieved by reacting 3,5-dichloroaniline with epichlorohydrin to form the corresponding epoxide, which is then reacted with morpholine to yield the desired intermediate.

The next step involves the synthesis of the 4-propyl-1,2,3-thiadiazole moiety. This can be prepared by reacting propylamine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Finally, the two intermediates are coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of the corresponding dihydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted derivatives at the dichlorophenyl group.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure could be explored for use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholino group can enhance the compound’s ability to penetrate biological membranes, while the dichlorophenyl and thiadiazole moieties may contribute to binding affinity and specificity.

Comparison with Similar Compounds

  • (2-(3,5-Dichlorophenyl)morpholino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
  • (2-(3,5-Dichlorophenyl)morpholino)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone

Comparison: Compared to its analogs, (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone may exhibit different physicochemical properties, such as solubility and stability, due to the presence of the propyl group. This can influence its biological activity and suitability for various applications.

Properties

IUPAC Name

[2-(3,5-dichlorophenyl)morpholin-4-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c1-2-3-13-15(24-20-19-13)16(22)21-4-5-23-14(9-21)10-6-11(17)8-12(18)7-10/h6-8,14H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOSBLPDKQHKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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